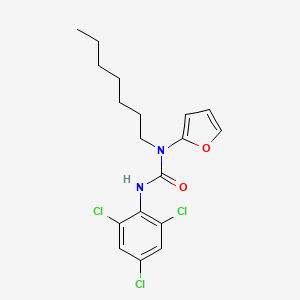
N-Furan-2-yl-N-heptyl-N'-(2,4,6-trichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a furan ring, a heptyl chain, and a trichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea typically involves the reaction of furan-2-yl isocyanate with heptylamine and 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The trichlorophenyl group can be reduced to form less chlorinated phenyl derivatives.
Substitution: The heptyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Various substituted heptyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptylfuran: A compound with a similar furan ring and heptyl chain but lacking the trichlorophenyl group.
Furan-2-ylmethanethiol: Contains a furan ring but differs in the presence of a thiol group instead of a urea derivative.
2-(2-Nitrovinyl)furan: Features a furan ring with a nitrovinyl group, differing significantly in structure and reactivity.
Uniqueness
N-Furan-2-yl-N-heptyl-N’-(2,4,6-trichlorophenyl)urea is unique due to the combination of its furan ring, heptyl chain, and trichlorophenyl group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88467-94-1 |
|---|---|
Formule moléculaire |
C18H21Cl3N2O2 |
Poids moléculaire |
403.7 g/mol |
Nom IUPAC |
1-(furan-2-yl)-1-heptyl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C18H21Cl3N2O2/c1-2-3-4-5-6-9-23(16-8-7-10-25-16)18(24)22-17-14(20)11-13(19)12-15(17)21/h7-8,10-12H,2-6,9H2,1H3,(H,22,24) |
Clé InChI |
NTYXLLWDIQECGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(C1=CC=CO1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


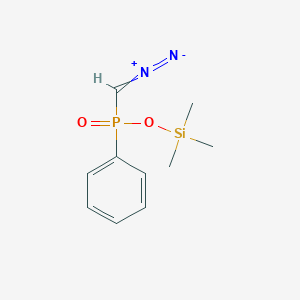

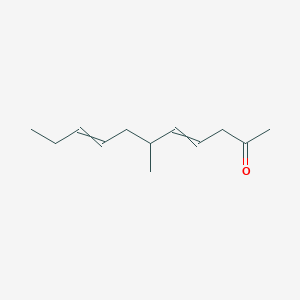

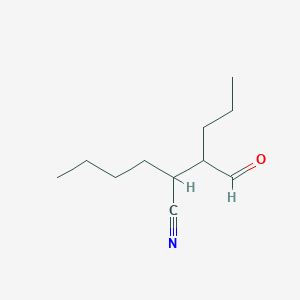

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)


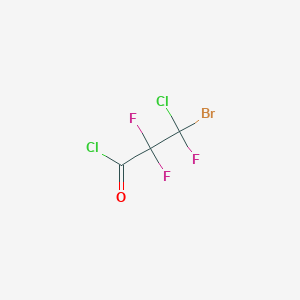
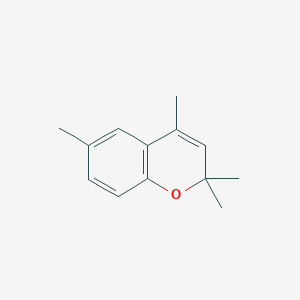
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
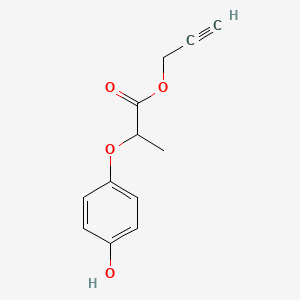
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
